chemical structure and properties of 1-Butyne, 1-bromo-3-methoxy-3-methyl-
chemical structure and properties of 1-Butyne, 1-bromo-3-methoxy-3-methyl-
An In-depth Technical Guide to 1-Butyne, 1-bromo-3-methoxy-3-methyl-
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-Butyne, 1-bromo-3-methoxy-3-methyl-, a functionalized alkyne of interest to researchers in organic synthesis and drug discovery. This document synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and characterization data based on established chemical principles and data from analogous structures. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to understand and utilize this compound in a laboratory setting.
Introduction: The Significance of Functionalized Alkynes
Alkynes are foundational building blocks in organic chemistry, prized for their unique linear geometry and the rich reactivity of the carbon-carbon triple bond.[1] In medicinal chemistry, the incorporation of an alkyne moiety can significantly enhance the pharmacological profile of a drug candidate.[2] Alkynes can act as rigid linkers to orient pharmacophores, serve as bioisosteres for various functional groups, and participate in potent covalent interactions with target proteins.[1][2] Furthermore, their utility in "click chemistry" has revolutionized bioconjugation and drug target identification.[3]
The subject of this guide, 1-Butyne, 1-bromo-3-methoxy-3-methyl-, combines several key functional groups that impart a unique chemical personality. The terminal bromoalkyne is a versatile handle for a variety of coupling reactions, while the tertiary methoxy group introduces a point of steric hindrance and potential metabolic stability. This guide will delve into the specific attributes of this molecule, providing a framework for its synthesis, characterization, and application.
Molecular Structure and Characterization
The structure of 1-Butyne, 1-bromo-3-methoxy-3-methyl- is characterized by a four-carbon butyne chain. The terminal alkyne is substituted with a bromine atom at the C1 position. The C3 position features a tertiary carbon atom bonded to two methyl groups and a methoxy group.
Structural Diagram
The chemical structure can be visualized as follows:
Caption: 2D Structure of 1-Butyne, 1-bromo-3-methoxy-3-methyl-.
Predicted Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
In a ¹H NMR spectrum (predicted for CDCl₃), the following resonances are expected:
-
Singlet, 6H: A sharp singlet for the two equivalent methyl groups on C3. The chemical shift would likely be in the range of 1.2-1.5 ppm .
-
Singlet, 3H: A singlet corresponding to the methoxy group's methyl protons. This would likely appear around 3.2-3.5 ppm .
Note: The acetylenic proton is absent due to the bromine substitution at the C1 position.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum (predicted for CDCl₃) would likely exhibit the following signals:[4][5]
-
Quaternary Carbon (C3): A signal for the tertiary carbon bearing the methoxy and methyl groups, expected around 70-80 ppm .
-
Alkynyl Carbons (C1, C2): Two distinct signals for the sp-hybridized carbons. The carbon bearing the bromine (C1) would be significantly downfield, potentially in the 75-85 ppm range, while the internal alkyne carbon (C2) would be in a similar region, perhaps slightly more upfield.[4]
-
Methyl Carbons: A signal for the two equivalent methyl groups attached to C3, expected around 25-30 ppm .
-
Methoxy Carbon: A signal for the methoxy group's carbon, typically found around 50-55 ppm .
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:[6][7][8][9]
-
C-H stretch (alkane): Around 2850-3000 cm⁻¹ .
-
C≡C stretch: A weak to medium absorption in the 2100-2260 cm⁻¹ region. This peak is characteristic of a carbon-carbon triple bond.[9]
-
C-O stretch (ether): A strong absorption in the range of 1050-1150 cm⁻¹ .
-
C-Br stretch: Typically found in the fingerprint region, below 800 cm⁻¹ .
Note: The characteristic ≡C-H stretch at ~3300 cm⁻¹ for terminal alkynes will be absent.[8]
2.2.4. Mass Spectrometry
In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[10]
-
Molecular Ion (M⁺): Peaks at m/z corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Fragmentation would likely occur via loss of a methyl group (M-15), loss of a methoxy group (M-31), or cleavage of the C-Br bond. The stability of the resulting tertiary carbocation would favor fragmentation at the C3 position.
Physicochemical and Safety Data
The following table summarizes the predicted and inferred physicochemical properties and safety information for 1-Butyne, 1-bromo-3-methoxy-3-methyl-. Data is extrapolated from structurally similar compounds, such as 3-bromo-3-methyl-1-butyne.[11][12]
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₆H₉BrO | Calculated from structure. |
| Molecular Weight | 177.04 g/mol | Calculated from structure. |
| Appearance | Likely a colorless to pale yellow oil. | Based on the physical form of 3-bromo-3-methyl-1-butyne. |
| Boiling Point | Estimated to be in the range of 140-160 °C at atmospheric pressure. | Higher than 3-bromo-3-methyl-1-butyne (123.8 °C) due to the added methoxy group.[11] |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, THF). Insoluble in water. | Based on the nonpolar nature of the molecule. |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Inferred from the safety data for 3-bromo-3-methyl-1-butyne. |
| GHS Precautionary Codes | P210, P261, P280, P305+P351+P338 | Inferred from the safety data for 3-bromo-3-methyl-1-butyne. |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat and open flames. | Standard practice for handling volatile, flammable, and irritant organic compounds.[13][14][15][16][17] |
Proposed Synthesis Protocol
A logical and efficient synthesis of 1-Butyne, 1-bromo-3-methoxy-3-methyl- involves the oxidative bromination of the corresponding terminal alkyne, 3-methoxy-3-methyl-1-butyne. This precursor is commercially available or can be synthesized from 3-methyl-1-butyn-3-ol.
Reaction Scheme
Caption: Proposed synthesis of the target compound.
Step-by-Step Methodology
This protocol is adapted from a general procedure for the oxidative halogenation of terminal alkynes.[18]
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-3-methyl-1-butyne (0.5 mmol, 1.0 equiv.), sodium bromide (NaBr, 77 mg, 0.75 mmol, 1.5 equiv.), and a solvent mixture of acetonitrile/water (3:1, 4 mL).
-
Reagent Addition: At room temperature, add chloramine-B (320 mg, 1.5 mmol, 3.0 equiv.) to the stirred mixture.
-
Reaction: Place a condenser on the flask and heat the mixture to 70 °C in an oil bath. Stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 10 mL of diethyl ether and 10 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 2 x 10 mL of diethyl ether.
-
Washing: Combine the organic layers and wash with 15 mL of saturated sodium thiosulfate solution to quench any remaining oxidant, followed by 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure 1-Butyne, 1-bromo-3-methoxy-3-methyl-.
Reactivity and Synthetic Applications
The reactivity of 1-Butyne, 1-bromo-3-methoxy-3-methyl- is dominated by the bromoalkyne functional group. This moiety is a valuable building block for the construction of more complex molecules.
-
Cross-Coupling Reactions: Bromoalkynes are excellent electrophilic partners in various cross-coupling reactions.
-
Cadiot-Chodkiewicz Coupling: This compound can be coupled with terminal alkynes in the presence of a copper(I) salt and a base to form unsymmetrical diynes.[19]
-
Sonogashira-type Coupling: It can participate in "reverse" Sonogashira couplings with terminal alkynes, typically catalyzed by palladium and copper complexes.[1]
-
-
Gold-Catalyzed Reactions: Bromoalkynes exhibit unique reactivity with gold(I) catalysts, capable of forming gold(I) carbene intermediates that can undergo further transformations, such as rearrangements or cycloadditions.[20]
-
Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions, with the electron-withdrawing bromine atom potentially enhancing its reactivity.
Relevance in Drug Discovery
The structural motifs present in 1-Butyne, 1-bromo-3-methoxy-3-methyl- make it a potentially valuable scaffold in drug discovery programs.
-
Scaffold for Library Synthesis: The bromoalkyne functionality allows for the rapid diversification of the molecule through various coupling reactions, enabling the synthesis of a library of compounds for screening.[6]
-
Metabolic Stability: The tertiary center at C3, along with the methoxy group, may confer increased metabolic stability by blocking potential sites of oxidation.
-
Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other chemical groups, such as phenyl rings or amides, helping to fine-tune the physicochemical properties and target binding of a lead compound.[2]
Conclusion
1-Butyne, 1-bromo-3-methoxy-3-methyl- is a multifunctional chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol, and its likely reactivity. By leveraging the insights and methodologies presented herein, researchers can effectively synthesize, characterize, and utilize this compound as a building block for the creation of novel and complex molecular architectures with potential applications in drug development and materials science.
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